molecular formula C11H19NO4 B1375314 1-Bocaminomethyl-cyclobutanecarboxylic acid CAS No. 220145-21-1

1-Bocaminomethyl-cyclobutanecarboxylic acid

Cat. No. B1375314
CAS RN: 220145-21-1
M. Wt: 229.27 g/mol
InChI Key: UXJRREDAVXPWRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclobutanecarboxylic acid, a precursor to 1-Bocaminomethyl-cyclobutanecarboxylic acid, can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . It is an intermediate in organic synthesis .


Chemical Reactions Analysis

The BOC group in 1-Bocaminomethyl-cyclobutanecarboxylic acid is known to be involved in BOC protection of amines, a process that is part of many chemical reactions . This process is important in the field of medicinal chemistry and drug development .

Scientific Research Applications

Diagnostic Applications

Research has shown the potential of derivatives similar to 1-Bocaminomethyl-cyclobutanecarboxylic acid in diagnostic imaging, particularly in detecting recurrent prostate carcinoma using PET/CT imaging. Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT has demonstrated high sensitivity and specificity in diagnosing prostate carcinoma relapse, highlighting the diagnostic utility of cyclobutane derivatives in metabolic imaging techniques (Ren et al., 2016).

Biological Activity of Cyclobutane Derivatives

Cyclobutane-containing alkaloids, which include structures related to 1-Bocaminomethyl-cyclobutanecarboxylic acid, have been found in both terrestrial and marine species. These compounds exhibit a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. The structural diversity and bioactivity of these compounds underscore their importance in drug discovery and the potential for new therapeutic applications (Sergeiko et al., 2008).

Therapeutic Potential

α-Lipoic acid (ALA), which shares functional similarities with carboxylic acids like 1-Bocaminomethyl-cyclobutanecarboxylic acid, is known for its antioxidant properties and therapeutic potential in conditions such as diabetic neuropathy. The study of ALA's pharmacokinetics and formulations can provide insights into the therapeutic applications of related carboxylic acids, emphasizing the importance of innovative formulations to enhance bioavailability and efficacy (Salehi et al., 2019).

Impact on Microbial Biocatalysts

The inhibitory effects of carboxylic acids on microbial biocatalysts used in biorenewable chemical production have been studied, with a focus on their impact on microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these effects is crucial for metabolic engineering strategies aimed at improving microbial robustness and industrial performance, offering insights into the broader implications of carboxylic acids in biotechnological applications (Jarboe et al., 2013).

properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(8(13)14)5-4-6-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJRREDAVXPWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bocaminomethyl-cyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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